molecular formula C20H27NO5 B14792428 rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate

rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate

Cat. No.: B14792428
M. Wt: 361.4 g/mol
InChI Key: BRZWZXRIFUSUPE-UHFFFAOYSA-N
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Description

rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of furo[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:

    Formation of the furo[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step might involve nucleophilic substitution reactions.

    Addition of the tert-butyl group: This can be done using tert-butyl esters under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to speed up reactions.

    Purification: Techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could yield more reduced forms.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or other valuable compounds.

Mechanism of Action

The mechanism of action of rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-c]pyrrole derivatives: Other compounds with similar core structures.

    Benzyloxy-substituted compounds: Compounds with similar functional groups.

Uniqueness

rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl 2-(2-oxo-2-phenylmethoxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C20H27NO5/c1-20(2,3)26-19(23)21-11-15-9-16(25-17(15)12-21)10-18(22)24-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3

InChI Key

BRZWZXRIFUSUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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